Cas no 156848-68-9 (Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester)
![Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester structure](https://pt.kuujia.com/scimg/cas/156848-68-9x500.png)
156848-68-9 structure
Nome do Produto:Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester
Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester Propriedades químicas e físicas
Nomes e Identificadores
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- Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester
- Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl e
- methyl 2-[4-[[(8aR)-5,6,8a-trimethyl-2-methylidene-1,3,4,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]acetate
- Peyssonol B
- 156848-68-9
- 2,5-Dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1- naphthylenyl)methyl]benzene acetic acid, methyl ester
- 2,5-Dihydroxy-4-((1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthylenyl)methyl)benzene acetic acid, methyl ester
- DTXSID20935542
- methyl 2-[4-[[(8aR)-5,6,8a-trimethyl-2-methylene-1,3,4,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxy-phenyl]acetate
- Methyl {2,5-dihydroxy-4-[(5,6,8a-trimethyl-2-methylidene-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl)methyl]phenyl}acetate
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- Inchi: InChI=1S/C24H32O4/c1-14-8-9-24(4)19(16(14)3)7-6-15(2)20(24)10-17-11-22(26)18(12-21(17)25)13-23(27)28-5/h11-12,14,20,25-26H,2,6-10,13H2,1,3-5H3
- Chave InChI: SIFBYOROOILJHS-UHFFFAOYSA-N
- SMILES: COC(CC1=CC(O)=C(CC2C(=C)CCC3=C(C(CCC23C)C)C)C=C1O)=O
Propriedades Computadas
- Massa Exacta: 384.23016
- Massa monoisotópica: 384.23006
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 5
- Complexidade: 651
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 66.8
- XLogP3: 4.4
Propriedades Experimentais
- Densidade: 1.15
- Ponto de ebulição: 535.8°Cat760mmHg
- Ponto de Flash: 178.8°C
- Índice de Refracção: 1.574
- PSA: 66.76
Benzeneacetic acid,2,5-dihydroxy-4-[(1,2,3,4,6,7,8,8a-octahydro-5,6,8a-trimethyl-2-methylene-1-naphthalenyl)methyl]-,methyl ester Literatura Relacionada
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1. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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